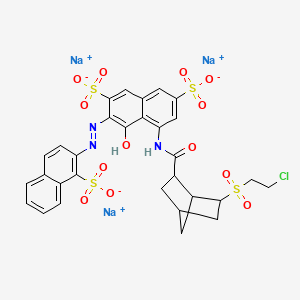
Trisodium 5-(((6-((2-chloroethyl)sulphonyl)bicyclo(2.2.1)hept-2-yl)carbonyl)amino)-4-hydroxy-3-((1-sulphonato-2-naphthyl)azo)naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 288-759-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 288-759-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical reactions .
Industrial Production Methods: In industrial settings, the production of EINECS 288-759-6 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. The industrial production methods are optimized to minimize waste and reduce production costs while maintaining high-quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 288-759-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving EINECS 288-759-6 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 288-759-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
EINECS 288-759-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of various commercial products, including polymers, coatings, and specialty chemicals .
Wirkmechanismus
The mechanism of action of EINECS 288-759-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: EINECS 288-759-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups that contribute to their chemical behavior and applications .
Uniqueness: What sets EINECS 288-759-6 apart from similar compounds is its unique combination of properties, such as reactivity, stability, and specificity. These properties make it particularly valuable in certain applications where other compounds may not perform as effectively .
Conclusion
EINECS 288-759-6 is a versatile compound with significant importance in various scientific and industrial fields. Its preparation methods, chemical reactions, and applications highlight its utility and potential for further research and development.
Eigenschaften
CAS-Nummer |
85895-84-7 |
|---|---|
Molekularformel |
C30H25ClN3Na3O13S4 |
Molekulargewicht |
868.2 g/mol |
IUPAC-Name |
trisodium;5-[[6-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl]amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H28ClN3O13S4.3Na/c31-7-8-48(37,38)24-11-15-9-20(24)21(10-15)30(36)32-23-14-18(49(39,40)41)12-17-13-25(50(42,43)44)27(28(35)26(17)23)34-33-22-6-5-16-3-1-2-4-19(16)29(22)51(45,46)47;;;/h1-6,12-15,20-21,24,35H,7-11H2,(H,32,36)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI-Schlüssel |
AZIQXBPCSNEHHL-UHFFFAOYSA-K |
Kanonische SMILES |
C1C2CC(C1C(C2)S(=O)(=O)CCCl)C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C6=CC=CC=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


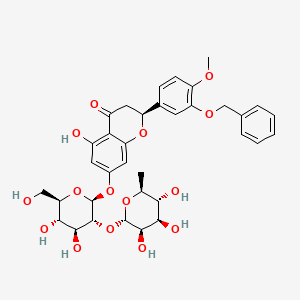
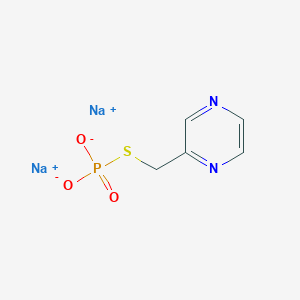
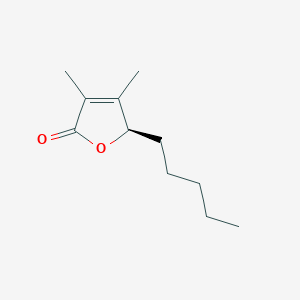

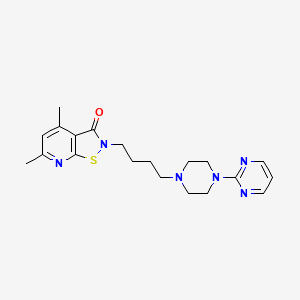

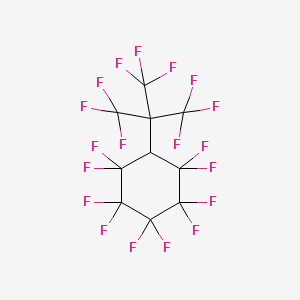
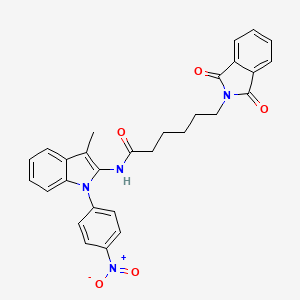

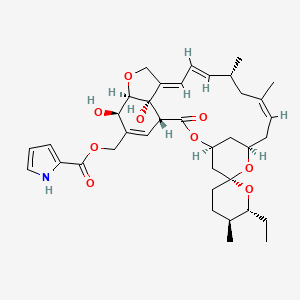
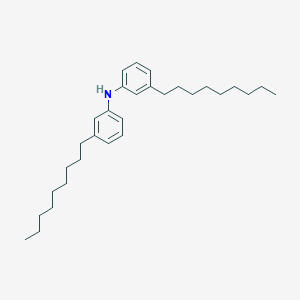
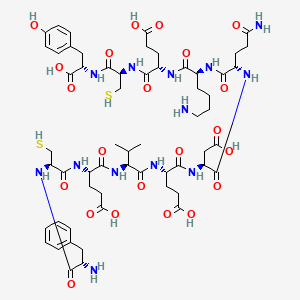
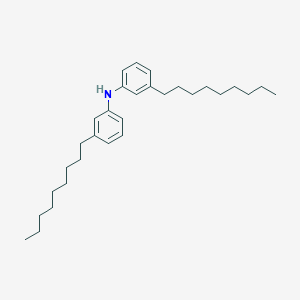
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
